A-Z Guide to 3-(Trimethylsilyl)pyridine: Physicochemical Properties, Handling, and Characterization
A-Z Guide to 3-(Trimethylsilyl)pyridine: Physicochemical Properties, Handling, and Characterization
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Trimethylsilyl)pyridine (CAS RN: 17379-37-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights for laboratory applications.
Introduction: Significance and Applications
3-(Trimethylsilyl)pyridine is a substituted pyridine derivative where a trimethylsilyl group (TMS) is attached to the 3-position of the pyridine ring. This modification significantly alters the electronic and steric properties of the pyridine core, making it a valuable intermediate and building block in organic synthesis. The TMS group can act as a stable protecting group, a director for metallation reactions, or a precursor for cross-coupling reactions (e.g., Hiyama coupling). Understanding its fundamental physical properties is paramount for its effective storage, handling, purification, and deployment in synthetic workflows.
Core Physicochemical Properties
The primary physical characteristics of 3-(Trimethylsilyl)pyridine are summarized below. These values are critical for procedural design, such as selecting appropriate purification methods (e.g., distillation) and ensuring accurate reagent measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NSi | [1][2] |
| Molecular Weight | 151.28 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 47-49 °C at 5 mmHg | [3] |
| Density | 0.9113 g/mL at 25 °C | [3] |
| Refractive Index (n₂₀/D) | 1.489 | [3] |
Causality Insight: The boiling point of 47-49 °C under reduced pressure (5 mmHg) indicates that this compound is amenable to vacuum distillation.[3] This technique is the preferred method for purification, as it allows for distillation at lower temperatures, preventing potential thermal degradation that could occur at its much higher atmospheric boiling point. The density, being less than water, is a key consideration for aqueous workup procedures, where it will form the upper organic layer.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of compound identification and purity assessment. The distinct electronic environment of 3-(Trimethylsilyl)pyridine gives rise to a characteristic spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a related isomer, 2-(trimethylsilyl)pyridine, shows characteristic signals for the aromatic protons on the pyridine ring and a prominent singlet for the nine equivalent protons of the trimethylsilyl group.[4] For the 3-substituted isomer, the aromatic protons will exhibit distinct chemical shifts and coupling patterns reflecting their positions relative to the nitrogen atom and the bulky TMS group. The TMS protons typically appear as a sharp singlet far upfield, usually around 0.2-0.3 ppm, due to the electropositive nature of silicon.
-
¹³C NMR: The carbon spectrum provides complementary information. Key signals include those for the aromatic carbons and a distinct upfield signal for the methyl carbons of the TMS group.[2][5] The carbon atom directly attached to the silicon atom (ipso-carbon) will also have a characteristic chemical shift.
Field Insight: When monitoring reactions involving 3-(trimethylsilyl)pyridine, the TMS proton signal is an excellent diagnostic peak. Its integration relative to the aromatic protons can confirm the integrity of the molecule, while its disappearance would signal a desilylation reaction.
Infrared (IR) Spectroscopy
The IR spectrum reveals information about the functional groups present. For 3-(trimethylsilyl)pyridine, key vibrational modes include:
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C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.[6]
-
C=N and C=C stretching (pyridine ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
Si-C stretching and CH₃ rocking (TMS group): Characteristic absorptions are expected around 1250 cm⁻¹ (symmetric deformation) and 840-860 cm⁻¹ (rocking), which are highly indicative of the trimethylsilyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(trimethylsilyl)pyridine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (151.28).[1] A prominent fragment is often the loss of a methyl group ([M-15]⁺), resulting in a strong peak at m/z 136.
Solubility, Stability, and Handling
-
Solubility: 3-(Trimethylsilyl)pyridine is miscible with a wide range of common organic solvents, such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene.[7] Its solubility in polar aprotic solvents like DMF is also useful for certain reaction conditions.[8] It is generally insoluble in water.
-
Stability and Storage: This compound is sensitive to moisture, which can cause hydrolysis of the C-Si bond.[7] It is also reported to be sensitive to light and air.[3][9] Therefore, it is imperative to store 3-(trimethylsilyl)pyridine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[3][9] A freezer or refrigerator (2-8°C) is recommended for long-term storage.[10]
-
Hydrolytic Sensitivity: While the C-Si bond is relatively stable under neutral conditions, it can be cleaved by strong acids or sources of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This reactivity is often exploited synthetically to deprotect the pyridine ring.
Safety and Hazard Information
As a flammable liquid that may cause skin, eye, and respiratory irritation, proper personal protective equipment (PPE) is mandatory when handling 3-(trimethylsilyl)pyridine and its isomers.
-
Hazard Classifications: Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).
-
Flash Point: The flash point for the 2-isomer is 52 °C (125.6 °F), indicating it is a flammable liquid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[9]
Experimental Protocols & Workflows
Protocol: Purification by Vacuum Distillation
This protocol describes the standard method for purifying 3-(trimethylsilyl)pyridine, leveraging its specific boiling point under reduced pressure.
Objective: To remove non-volatile impurities and residual solvents.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture.
-
Charging the Flask: Charge the crude 3-(trimethylsilyl)pyridine into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Evacuation: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the vapor temperature closely. Collect the fraction that distills at 47-49 °C at a pressure of approximately 5 mmHg.[3] Discard any initial forerun that distills at a lower temperature.
-
Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing inert gas to release the vacuum.
-
Validation: Verify the purity of the distilled product using GC-MS or NMR spectroscopy.
Workflow: Compound Handling and Characterization
The following diagram illustrates a logical workflow for handling a new batch of 3-(trimethylsilyl)pyridine, from receipt to use in a reaction.
Conclusion
3-(Trimethylsilyl)pyridine is a versatile synthetic intermediate whose physical properties dictate its proper handling, purification, and application. A thorough understanding of its boiling point, stability, and spectroscopic signatures is essential for any researcher incorporating this reagent into their work. Adherence to strict anhydrous and inert handling techniques is critical to preserving its integrity and ensuring successful and reproducible experimental outcomes.
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